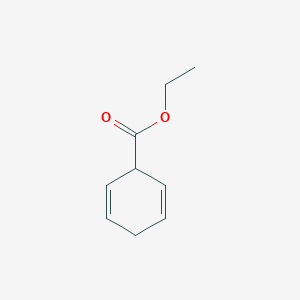

Ethyl cyclohexa-2,5-diene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl cyclohexa-2,5-diene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCBYMAHPTOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=CCC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504641 | |

| Record name | Ethyl cyclohexa-2,5-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29246-24-0 | |

| Record name | Ethyl cyclohexa-2,5-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Cyclohexadiene Derivatives in Contemporary Organic Chemistry

Cyclohexadiene derivatives are foundational scaffolds in modern organic synthesis. nih.gov These six-membered cyclic compounds containing two double bonds are key intermediates in the construction of a wide array of complex molecular architectures, from pharmaceuticals to natural products. fiveable.me The two primary isomers, cyclohexa-1,3-diene and cyclohexa-1,4-diene, exhibit distinct chemical properties. The 1,3-isomer, with its conjugated double bonds, is about 1.6 kJ/mol more stable than the non-conjugated 1,4-isomer. wikipedia.org

The utility of cyclohexadiene derivatives often stems from their participation in cycloaddition reactions, most notably the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. nih.govfiveable.me This powerful reaction allows for the efficient creation of cyclic systems with a high degree of stereochemical control. fiveable.me Beyond cycloadditions, the double bonds within the cyclohexadiene ring can undergo various transformations, including hydrogenation, halogenation, and oxidation, providing access to a diverse range of functionalized compounds. fiveable.me The cyclohexadiene motif is also present in nature, for instance in chorismic acid, an important intermediate in the shikimic acid pathway for the biosynthesis of aromatic amino acids. wikipedia.org

Structural Attributes of Ethyl Cyclohexa 2,5 Diene 1 Carboxylate and Their Influence on Chemical Reactivity

The chemical behavior of Ethyl cyclohexa-2,5-diene-1-carboxylate is directly governed by its specific structural features. As a cyclohexa-2,5-diene, it is a 1,4-diene, meaning its two double bonds are separated by sp3-hybridized carbon atoms and are therefore non-conjugated. This arrangement precludes its direct use as the diene component in Diels-Alder reactions, a role reserved for conjugated 1,3-dienes. wikipedia.org

A dominant feature influencing its reactivity is the presence of the electron-withdrawing ethyl carboxylate (-COOEt) group. This group significantly impacts the electronic nature of the ring system. The primary driving force in the reactivity of 1,4-cyclohexadienes is the thermodynamic stability gained upon aromatization. wikipedia.org Consequently, Ethyl cyclohexa-2,5-diene-1-carboxylate can undergo dehydrogenation to yield the more stable aromatic compound, ethyl benzoate (B1203000). smolecule.com The ester group also influences the regioselectivity of reactions involving the ring's carbanionic intermediates, a key factor in its synthesis. wikipedia.org The double bonds can participate in addition reactions, while the ester functionality is susceptible to hydrolysis or reduction, further expanding the synthetic utility of this molecule.

Historical Development of Synthetic Approaches to Cyclohexadiene Carboxylates

Strategies for the De Novo Construction of the Cyclohexa-2,5-diene Ring System

The formation of the cyclohexadiene ring is a critical step in the synthesis of Ethyl cyclohexa-2,5-diene-1-carboxylate. Several powerful and versatile methods have been developed for this purpose, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Diels-Alder Cycloadditions in the Formation of Cyclohexadiene Scaffolds

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for the construction of six-membered rings. nih.gov This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, provides a highly efficient and stereospecific route to cyclohexene (B86901) derivatives, which can be precursors to cyclohexadienes. slideshare.net The reaction's versatility is enhanced by the wide array of suitable dienes and dienophiles, allowing for the synthesis of complex molecular architectures. slideshare.netresearchgate.net

In the context of synthesizing cyclohexadiene scaffolds, the Diels-Alder reaction can be employed in several ways. One common strategy involves the cycloaddition of a diene with a suitable dienophile, followed by subsequent elimination or modification steps to introduce the second double bond. nih.gov For instance, the reaction of a sulfur-containing diene can facilitate regioselective cycloaddition, with the sulfur moiety acting as a good leaving group in a subsequent elimination step to yield the 1,3-cyclohexadienal. nih.gov The use of Lewis acid catalysts, such as ZnBr2, can lower the activation energy of the reaction, allowing for milder reaction conditions. nih.gov Furthermore, ultrahigh pressures and catalysts like Yb(OTf)₃·2H₂O have been shown to mediate Diels-Alder reactions of 1,3-cyclohexadiene (B119728) with electron-deficient dienophiles, resulting in high yields and selectivities. acs.org

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

| Sulfur-containing diene | Acrolein | ZnBr2, 60 °C | 1,3-Cyclohexadienal | nih.gov |

| 1,3-Cyclohexadiene | Electron-deficient dienophiles | Yb(OTf)₃·2H₂O, ultrahigh pressure | endo-Bicyclo[2.2.2]oct-2-enes | acs.org |

| Anthracene | Maleic anhydride | Xylene, reflux | Cyclohexene adduct | mnstate.edu |

Controlled Oxidation Pathways of Cyclohexene Derivatives Precursors

The controlled oxidation of cyclohexene derivatives presents another viable pathway to cyclohexadiene systems. This approach involves the selective introduction of a second double bond into a pre-existing cyclohexene ring. Various oxidizing agents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

For instance, the oxidation of cyclohexene can yield a range of products, including cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one, depending on the catalyst and reaction conditions. Further oxidation of these intermediates can lead to the desired cyclohexadiene structure. The development of sustainable catalytic systems for such oxidations is an area of active research, with a focus on using environmentally benign oxidants like hydrogen peroxide. mdpi.com The oxidation of cyclohexane itself is a large-scale industrial process, though it typically targets cyclohexanol (B46403) and cyclohexanone. nih.gov However, modifications to these processes could potentially be adapted for cyclohexadiene synthesis.

Application of Birch Reduction-Alkylation in Cyclohexadiene Synthesis

The Birch reduction is a powerful method for the conversion of aromatic compounds into 1,4-cyclohexadienes. rushim.ruvedantu.com This reaction, which employs an alkali metal (such as sodium, lithium, or potassium) in liquid ammonia with an alcohol as a proton source, is particularly useful for the synthesis of substituted cyclohexadienes. rushim.ruvedantu.com

A significant extension of this methodology is the Birch reduction-alkylation sequence. In this process, the intermediate enolate formed during the reduction of an aromatic carboxylic acid can be trapped with an alkylating agent. rushim.ru This strategy has proven to be a valuable for synthesizing highly functionalized cyclohexadienes, including those bearing a quaternary center. orgsyn.org For example, the Birch reduction-alkylation of 3,5-dimethoxybenzoic acid with an excess of sodium and ethyl bromide yields 1,4-diethyl-3,5-dimethoxy-2,5-cyclohexadiene carboxylic acid. tandfonline.com The regioselectivity of the alkylation can be influenced by the substituents on the aromatic ring and the reaction conditions. orgsyn.orgresearchgate.net This method provides a direct route to 1-alkyl-2,5-cyclohexadiene-1-carboxylic acids from the corresponding alkyl-substituted benzoic acids. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 3,5-Dimethoxybenzoic acid | Na, EtBr, liquid NH₃ | 1,4-Diethyl-3,5-dimethoxy-2,5-cyclohexadiene carboxylic acid | tandfonline.com |

| 2-Methoxybenzoic acid derivatives | Alkali metal, liquid NH₃, alkylating agent | Chiral cyclohexa-1,4-dienes | rushim.ru |

| Benzoic acid | Li, liquid NH₃, Chloroacetonitrile | Cyclohexadiene with nitrile functionality | researchgate.net |

Refined Esterification and Transesterification Techniques for Ethyl cyclohexa-2,5-diene-1-carboxylate

Once the cyclohexa-2,5-diene-1-carboxylic acid core has been synthesized, the final step is the formation of the ethyl ester. The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternatively, transesterification can be employed if a different ester of cyclohexa-2,5-diene-1-carboxylic acid is already available. This process involves reacting the existing ester with ethanol in the presence of an acid or base catalyst to exchange the alkoxy group. While direct esterification is more common for the initial synthesis, transesterification can be a useful technique for accessing different ester derivatives.

Asymmetric Synthetic Approaches to Enantiomerically Enriched Cyclohexa-2,5-diene-1-carboxylates

The development of asymmetric methods to produce enantiomerically pure compounds is a major focus of modern organic synthesis. wikipedia.org For cyclohexa-2,5-diene-1-carboxylates, several strategies have been developed to control the stereochemistry of the final product, primarily through the use of chiral auxiliaries and catalytic methods. These approaches are crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Auxiliary and Catalytic Methods in Enantioselective Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. In the context of cyclohexadiene synthesis, a chiral auxiliary can be attached to the diene or dienophile in a Diels-Alder reaction to induce diastereoselectivity. Similarly, in Birch reduction-alkylation reactions, a chiral amide can be used to direct the diastereoselective alkylation of the intermediate enolate. rushim.ru

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. nih.gov Chiral dirhodium tetracarboxylates have been shown to be effective catalysts for the enantioselective C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes. nih.gov Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, the reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst provides a stereocontrolled route to chiral 1,3-cyclohexadienals. semanticscholar.org The desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases is another efficient biocatalytic approach to generate valuable quaternary stereocenters with high enantioselectivity. nih.govnih.gov

| Method | Key Feature | Example | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral group | Diastereoselective Birch reductive alkylation of chiral amides | rushim.ruorgsyn.org |

| Chiral Catalyst | Use of a substoichiometric amount of a chiral catalyst | Rhodium-catalyzed C-H functionalization of cyclohexadienes | nih.gov |

| Organocatalysis | Use of small organic molecules as catalysts | Jørgensen-Hayashi catalyst for synthesis of chiral 1,3-cyclohexadienals | semanticscholar.org |

| Biocatalysis | Use of enzymes for stereoselective transformations | Ene-reductase catalyzed desymmetrization of 2,5-cyclohexadienones | nih.gov |

Diastereoselective Alkylation Strategies on Cyclohexadiene Carboxylate Precursors

The stereocontrolled introduction of alkyl substituents onto the cyclohexadiene scaffold is a critical step in the synthesis of many complex natural products and chiral building blocks. Diastereoselective alkylation of precursors such as ethyl cyclohexa-2,5-diene-1-carboxylate relies on the strategic generation of an enolate or a related nucleophilic species, followed by its reaction with an electrophile. The facial selectivity of the alkylation is governed by steric and electronic factors, often directed by existing stereocenters or chiral auxiliaries.

Research into the diastereoselective alkylation of closely related cyclohexadiene systems has provided valuable insights. One notable study focused on the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. rsc.orgrsc.org This work demonstrated that treatment with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) effectively generates a dienolate. The subsequent alkylation of this intermediate proceeds with high diastereoselectivity, affording the 4-substituted product where the newly introduced alkyl group is positioned trans to the carboxyl group. rsc.org This stereochemical outcome is attributed to the thermodynamic control of the reaction, where the bulky carboxylate group directs the incoming electrophile to the opposite face of the ring.

The choice of electrophile and reaction conditions can influence the efficiency and selectivity of the alkylation. While a range of alkyl halides can be employed, the use of alkyl iodides has been noted to sometimes result in the formation of impurities. rsc.org Similarly, the use of alkyl bromides can occasionally lead to double alkylation products. rsc.org

A complementary approach to achieving high diastereoselectivity involves the use of chiral auxiliaries. For instance, a method has been developed for the diastereoselective synthesis of alkylated 1,4-cyclohexadiene (B1204751) esters utilizing epimeric pyrroloimidazolones. researchgate.net In this strategy, ortho-benzoate esters appended with these chiral auxiliaries undergo a Birch reduction followed by a diastereoselective alkylation. The chiral pyrroloimidazolone auxiliary effectively shields one face of the molecule, directing the alkylating agent to the opposite side and thereby controlling the stereochemistry of the newly formed stereocenter. This method has been shown to yield high diastereomeric ratios, demonstrating the power of auxiliary-controlled stereoselection in this class of compounds. researchgate.net

The following table summarizes key findings from diastereoselective alkylation studies on cyclohexadiene carboxylate precursors:

Table 1: Diastereoselective Alkylation of Cyclohexadiene Carboxylate Precursors

| Precursor | Base/Conditions | Electrophile (R-X) | Major Product Stereochemistry | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1-Methylcyclohexa-2,5-diene-1-carboxylic acid | n-BuLi, TMEDA | Alkyl Halides | trans to COOH | Highly Stereoselective |

| ortho-Benzoate ester with syn-pyrroloimidazolone | Birch Reduction, then Alkylation | Various | - | 88:12 to >95:5 |

Elucidation of Pericyclic Reaction Mechanisms Involving the Cyclohexa-2,5-diene Core

The cyclohexa-2,5-diene core, as present in ethyl cyclohexa-2,5-diene-1-carboxylate, possesses a unique reactivity profile in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. The spatial arrangement of its non-conjugated π-bonds dictates its participation in specific types of cycloadditions while precluding others under thermal conditions.

Detailed Mechanistic Studies of Diels-Alder Reactions with Ethyl cyclohexa-2,5-diene-1-carboxylate as a Diene or Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring through the interaction of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). A critical requirement for the diene component is that its double bonds must be conjugated and capable of adopting an s-cis conformation to allow for the concerted formation of two new sigma bonds.

Ethyl cyclohexa-2,5-diene-1-carboxylate is a non-conjugated, or "skipped," diene. Its double bonds are separated by two sp³-hybridized methylene (B1212753) carbons, preventing the necessary orbital overlap required for it to function as the 4π-electron component in a conventional thermal Diels-Alder reaction. Therefore, under standard thermal conditions, ethyl cyclohexa-2,5-diene-1-carboxylate does not act as a diene. For it to participate as a diene, it would first need to undergo isomerization to a conjugated system, such as ethyl cyclohexa-1,3-diene-1-carboxylate, a transformation that typically requires specific catalytic or thermal conditions not inherent to the Diels-Alder reaction itself.

However, one of the isolated double bonds within the ethyl cyclohexa-2,5-diene-1-carboxylate molecule can function as a dienophile (the 2π-electron component). In this role, it can react with a separate, conjugated diene. The presence of the electron-withdrawing ethyl carboxylate group can influence the reactivity of the adjacent double bond, although its effect is not as pronounced as if it were directly attached (i.e., in an α,β-unsaturated ester). The reaction would proceed via a concerted mechanism, where the diene adds across one of the C=C bonds of the cyclohexadiene ring to form a new, bicyclic structure.

Exploration of Alternative Cycloaddition Pathways (e.g., [2+2] Cycloadditions)

Given the structural constraints that prevent ethyl cyclohexa-2,5-diene-1-carboxylate from acting as a diene in thermal [4+2] cycloadditions, alternative pericyclic pathways become significant. The most prominent of these are photochemical [2+2] cycloaddition reactions. acs.org Unlike thermal cycloadditions, photochemical reactions involve the excitation of an electron to an antibonding orbital upon absorption of light. youtube.comyoutube.com This process alters the orbital symmetry requirements, making the [2+2] cycloaddition a symmetry-allowed and common pathway for alkenes. acs.org

In the context of ethyl cyclohexa-2,5-diene-1-carboxylate, two main types of [2+2] photocycloadditions are possible:

Intermolecular [2+2] Cycloaddition: When irradiated in the presence of another alkene, one of the double bonds of the diene can react to form a cyclobutane (B1203170) ring. This reaction creates a bicyclic product where the cyclobutane ring is fused to the original six-membered ring.

Intramolecular [2+2] Cycloaddition: Upon photo-irradiation, the two non-conjugated double bonds within the same molecule can react with each other. This "crossed" cycloaddition is a characteristic reaction for 1,4-dienes and results in the formation of a tetracyclic cage-like structure. nsf.gov The reaction proceeds through a diradical intermediate to yield a highly strained but synthetically valuable molecular framework.

These photochemical pathways provide a powerful method for constructing complex polycyclic systems from the simple cyclohexa-2,5-diene core, which are otherwise inaccessible through ground-state thermal reactions. acs.org

Radical Chemistry of Ethyl cyclohexa-2,5-diene-1-carboxylate and its Homologues

The allylic hydrogens at the C1 and C4 positions of the cyclohexa-2,5-diene ring are susceptible to abstraction, leading to the formation of radical intermediates. This reactivity forms the basis of the rich radical chemistry of this scaffold and its derivatives.

Generation and Reactivity Profiling of Cyclohexadienyl Radical Intermediates

The cyclohexadienyl radical is a key intermediate in the radical chemistry of this system. numberanalytics.com It is most commonly generated via the abstraction of a hydrogen atom from one of the sp³-hybridized carbons (C1 or C4) of a 1,4-cyclohexadiene precursor by another radical. numberanalytics.comrsc.org This process is thermodynamically favorable because the resulting radical is resonance-stabilized, with the unpaired electron delocalized over five carbon atoms of the π-system. numberanalytics.com

The reactivity of the generated cyclohexadienyl radical is diverse:

Disproportionation: Two cyclohexadienyl radicals can react with each other, with one acting as a hydrogen donor and the other as an acceptor. This typically yields benzene (B151609) and a cyclohexadiene molecule. rsc.org

Dimerization: Two radicals can couple to form various C12 dimers. rsc.org

Hydrogen Donation: The parent 1,4-cyclohexadiene is an excellent hydrogen donor. The stabilized cyclohexadienyl radical it forms upon H-abstraction is a key feature in many radical chain reactions, such as those mediated by organotin hydrides.

The presence of a substituent like an ethyl carboxylate group can influence the radical's stability and subsequent reactivity patterns. numberanalytics.com Electron-withdrawing groups can decrease the radical's nucleophilicity, affecting its rate of addition to other unsaturated systems. numberanalytics.com

Table 1: Methods for Generating Cyclohexadienyl Radicals and Their Subsequent Fates

| Generation Method | Initiator/Reagent | Description | Primary Fate of Radical |

|---|---|---|---|

| Hydrogen Abstraction | Radical Initiator (e.g., AIBN, Peroxides) | A radical initiator generates a primary radical that abstracts an allylic hydrogen from the diene. rsc.org | H-atom donation, Addition to π-systems, Dimerization/Disproportionation. rsc.org |

| Addition to Arene | Alkyl/Aryl Radical | A radical adds to an aromatic ring (e.g., benzene), forming a substituted cyclohexadienyl radical. acs.org | Rearomatization via H-abstraction. |

| Single Electron Transfer | Photoredox or Electro-chemical methods | Reduction of a substituted benzene derivative can lead to a radical anion intermediate related to the cyclohexadienyl radical. | Further reduction or protonation. |

Intramolecular Radical Cyclization Studies

If an unsaturated moiety (e.g., an alkene or alkyne) is tethered to the cyclohexadiene core, the generated radical can undergo an intramolecular cyclization. wikipedia.org These reactions are powerful tools for constructing complex polycyclic molecules with high levels of stereocontrol. The reaction typically proceeds in three main steps: radical generation, intramolecular cyclization, and quenching of the newly formed radical. wikipedia.org

The regiochemical outcome of the cyclization is governed by a set of principles known as Baldwin's rules, with a strong kinetic preference for the formation of five- and six-membered rings. wikipedia.org For instance, the cyclization of a 5-hexenyl type radical, which can be formed from a suitably substituted cyclohexadiene derivative, overwhelmingly favors a 5-exo-trig closure to form a five-membered ring over a 6-endo-trig closure. wikipedia.orglibretexts.org This preference is attributed to the more favorable orbital overlap in the chair-like transition state leading to the five-membered ring product. wikipedia.org

Table 2: Examples of Intramolecular Radical Cyclization

| Substrate Type | Radical Position | Cyclization Mode | Product Ring Size |

|---|---|---|---|

| 1-(Hex-5-enyl)cyclohexadiene | Side Chain | 5-exo-trig | 5-membered |

| 1-(Hept-6-enyl)cyclohexadiene | Side Chain | 6-exo-trig | 6-membered |

| 1-Allyloxymethyl-cyclohexadiene | Side Chain | 5-exo-trig | 5-membered (heterocycle) |

| N-Allyl-N-(cyclohexadienylmethyl)amine | Side Chain | 5-exo-trig | 5-membered (heterocycle) rsc.org |

Intermolecular Radical Addition Reactions to Unsaturated Substrates

The resonance-stabilized cyclohexadienyl radical, generated from ethyl cyclohexa-2,5-diene-1-carboxylate or its homologues, can add to external unsaturated substrates in an intermolecular fashion. numberanalytics.com This reaction is a powerful method for C-C bond formation. Typically, the cyclohexadienyl radical adds to an electron-deficient alkene or alkyne, such as those bearing nitrile, ester, or sulfone groups. mdpi.com

The mechanism proceeds via a chain reaction:

Initiation: A radical initiator generates a radical that abstracts a hydrogen from the 1,4-cyclohexadiene derivative, forming the resonance-stabilized cyclohexadienyl radical. rsc.org

Propagation: The cyclohexadienyl radical adds to the external unsaturated substrate, creating a new, less stable radical intermediate. This new radical then abstracts a hydrogen atom from another molecule of the starting 1,4-cyclohexadiene, propagating the chain and forming the final product.

Termination: Two radical species combine to terminate the chain.

The use of 1,4-cyclohexadiene derivatives as both the radical precursor and the hydrogen atom donor in the propagation step is a common strategy in these addition reactions. rsc.org

Transformations Modulating the Ethyl Ester Functionality

The ethyl ester group of Ethyl cyclohexa-2,5-diene-1-carboxylate is susceptible to several transformations, most notably hydrolysis and transesterification, which proceed through well-established nucleophilic acyl substitution mechanisms.

While specific kinetic studies on Ethyl cyclohexa-2,5-diene-1-carboxylate are not extensively detailed in the available literature, its reactivity is governed by the general principles of ester chemistry.

Hydrolysis: The conversion of the ethyl ester to cyclohexa-2,5-diene-1-carboxylic acid can be achieved under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the final carboxylic acid product.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Basic Conditions: Under basic conditions, an alkoxide nucleophile attacks the ester carbonyl, proceeding through an addition-elimination mechanism similar to saponification. masterorganicchemistry.com

Acidic Conditions: The acid-catalyzed mechanism involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original ethanol group, following a sequence often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The cyclohexadiene ring system possesses a significant thermodynamic driving force towards aromatization. This propensity influences the decarboxylation pathways of its corresponding carboxylic acid derivatives. The loss of carbon dioxide is often coupled with oxidation to form a stable aromatic ring.

One significant pathway involves the formation of a cyclohexadienyl radical. The subsequent β-scission of a functional group from this radical is rapid because it restores the aromaticity of the ring, providing a strong thermodynamic driving force for the reaction. st-andrews.ac.uknih.gov This principle is exploited in radical chemistry, where cyclohexadiene-based precursors are used to generate specific radicals. nih.gov

In the presence of oxygen, some derivatives like 2,5-dienoyl-CoA are known to undergo spontaneous oxidative aromatization. nih.gov Furthermore, transition metals can catalyze tandem reactions that culminate in an aromatic product. For instance, a palladium-catalyzed system has been developed to convert cyclohexane carboxylic acids into olefinated arenes through a sequence of dehydrogenation, olefination, decarboxylation, and aromatization. nih.gov While the substrate is a saturated cyclohexane, the principle demonstrates a catalyzed pathway to achieve decarboxylative aromatization.

Below is a table summarizing the conditions for a palladium-catalyzed decarboxylative aromatization sequence.

| Entry | Cyclohexane Carboxylic Acid | Olefin | Catalyst | Ligand | Base | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Cyclohexanecarboxylic acid | Ethyl acrylate | Pd(OAc)₂ | L1 | K₂S₂O₈ | Ag₂CO₃ | Dichloroethane | 100 | 78 |

| 2 | 4-Methylcyclohexanecarboxylic acid | Ethyl acrylate | Pd(OAc)₂ | L1 | K₂S₂O₈ | Ag₂CO₃ | Dichloroethane | 100 | 71 |

| 3 | 4-Phenylcyclohexanecarboxylic acid | Styrene | Pd(OAc)₂ | L1 | K₂S₂O₈ | Ag₂CO₃ | Dichloroethane | 100 | 68 |

Table 1: Selected examples of a tandem dehydrogenation-olefination-decarboxylation-aromatization reaction. Data sourced from reference nih.gov. L1 refers to a specific phosphine (B1218219) ligand used in the study.

Transition Metal-Catalyzed Reactivity and Underlying Mechanisms

The diene functionality of Ethyl cyclohexa-2,5-diene-1-carboxylate makes it an excellent substrate for a variety of transition metal-catalyzed transformations, including C-H activation and cyclization processes.

Palladium catalysis is a powerful tool for C-H functionalization. nih.gov The mechanisms typically involve a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. In the context of cyclohexadiene systems, palladium can catalyze stereoselective functionalization reactions.

A notable example is the palladium-catalyzed Heck arylation of dienes derived from the microbial oxidation of benzoic acid. acs.org This reaction proceeds with high regio- and stereoselectivity, demonstrating that the palladium catalyst can effectively differentiate and activate specific C-H bonds within the cyclohexadiene ring. The mechanism involves carbopalladation, and quantum chemical calculations have shown a kinetic preference for the observed arylation position. acs.org Similarly, the 1,3-diarylation of 1,4-cyclohexadiene has been achieved using a palladium catalyst, producing 1,3-syn-disubstituted cyclohexene derivatives. researchgate.net

The table below illustrates the scope of the palladium-catalyzed arylation of a functionalized cyclohexadiene ester.

| Entry | Aryl Iodide | Catalyst | Ligand | Base | Solvent | Yield (%) | d.r. |

| 1 | Iodobenzene | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | MeCN | 80 | >20:1 |

| 2 | 4-Iodoanisole | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | MeCN | 85 | >20:1 |

| 3 | 4-Iodotoluene | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | MeCN | 77 | >20:1 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | MeCN | 65 | >20:1 |

Table 2: Selected examples of the Pd-catalyzed diastereoselective arylation of a cyclohexadiene derivative. Data sourced from reference acs.org. d.r. = diastereomeric ratio.

Nickel complexes are highly effective catalysts for cyclization and cycloaddition reactions involving dienes. nih.govprinceton.edu While specific examples using Ethyl cyclohexa-2,5-diene-1-carboxylate as a substrate are not widespread, the cyclohexadiene core can act as the diene component in these transformations.

A well-studied example is the Ni-catalyzed [4+4+2] cycloaddition of dienes and alkynes. nih.gov Mechanistic studies using density functional theory (DFT) have elucidated the reaction pathway. The process is initiated by the oxidative cyclization of two diene units with the nickel catalyst to form a nine-membered nickelacycle intermediate. This intermediate then undergoes alkyne insertion to form an eleven-membered ring, which subsequently undergoes reductive elimination to yield the ten-membered ring product. nih.gov This mechanistic framework illustrates how the diene system of a molecule like Ethyl cyclohexa-2,5-diene-1-carboxylate could be engaged in nickel-catalyzed higher-order cycloadditions to construct complex cyclic architectures.

Beyond palladium and nickel, other transition metals can mediate unique transformations of the cyclohexadiene scaffold.

Cobalt-Catalyzed Cycloadditions: Low-valent cobalt(I) complexes, generated in situ from the reduction of CoBr₂(dppe), have been shown to catalyze the formal [4+2] cycloaddition of 1,3-dienes with alkyl propiolates. researchgate.net This transformation efficiently yields 1,4-cyclohexadiene carboxylates, demonstrating a direct and atom-economical route to the core structure of the title compound.

Copper-Catalyzed Reactions: Chiral copper catalysts have been employed in the asymmetric carbocyanation of 1,3-dienes. acs.org This process involves the generation of acyl or alkyl radicals, which add to the diene. The copper complex controls the stereochemistry of the subsequent C-C bond formation, providing access to chiral allylic nitriles. The cyclohexadiene moiety can serve as the 1,3-diene component in such transformations.

The following table summarizes representative conditions for a cobalt-catalyzed cycloaddition to form a 1,4-cyclohexadiene carboxylate.

| Entry | Diene | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Isoprene | Ethyl propiolate | CoBr₂(dppe) / Zn | THF | 80 | 85 |

| 2 | 1,3-Cyclohexadiene | Ethyl propiolate | CoBr₂(dppe) / Zn | THF | 80 | 75 |

| 3 | Myrcene | Methyl propiolate | CoBr₂(dppe) / Zn | THF | 80 | 91 |

Table 3: Examples of Co-catalyzed [4+2] cycloaddition to synthesize 1,4-cyclohexadiene carboxylates. Data sourced from reference researchgate.net.

Deprotonation and Subsequent Electrophilic Functionalization of Cyclohexa-2,5-diene-1-carboxylate Derivatives

The strategic functionalization of the cyclohexa-2,5-diene-1-carboxylate scaffold can be effectively achieved through a deprotonation-electrophilic quench sequence. This approach leverages the acidity of the C4 proton, which is doubly allylic, allowing for the generation of a stabilized carbanion that can react with a variety of electrophiles. This methodology provides a direct route to 4-substituted cyclohexadiene derivatives, which are valuable intermediates in organic synthesis.

The core of this strategy lies in the selective removal of a proton from the C4 position by a strong base. The resulting intermediate is a resonance-stabilized dienolate anion, where the negative charge is delocalized across the C2, C4, and C6 positions, as well as onto the oxygen atom of the carboxylate group. This delocalization contributes to the stability of the anion, facilitating its formation and subsequent reaction.

Research in this area has demonstrated that the choice of base and reaction conditions is critical for achieving high efficiency and selectivity. Studies on closely related systems, such as 1-methylcyclohexa-2,5-diene-1-carboxylic acid, have provided significant insights into this transformation. rsc.orgrsc.org The use of strong, non-nucleophilic bases is paramount to ensure complete and irreversible deprotonation without competing addition reactions. youtube.com A common and effective combination is n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org TMEDA acts as a ligand, breaking up n-BuLi aggregates and increasing the basicity of the organolithium reagent.

Following deprotonation, the resulting nucleophilic dienolate is quenched with an electrophile. The alkylation of these dienolates has been shown to be a highly diastereoselective process. rsc.org Investigations by Mark C. Elliott and colleagues revealed that the deprotonation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid with n-BuLi/TMEDA, followed by alkylation, provides a direct and highly diastereoselective pathway to the corresponding 4-substituted products. rsc.org A key finding of their work is that the incoming alkyl group is introduced trans to the carboxylic acid group. rsc.org

The reaction's stereochemical outcome is a significant advantage, offering control over the three-dimensional structure of the product. This stereocontrol is crucial for the synthesis of complex molecules and natural products. While highly selective, the choice of electrophile can influence the reaction's outcome. For instance, the use of alkyl iodides sometimes leads to the formation of impurities, and certain alkyl bromides can result in doubly-alkylated byproducts. rsc.org

The table below summarizes the findings from the diastereoselective alkylation of a cyclohexa-2,5-diene-1-carboxylic acid derivative, illustrating the scope and selectivity of the reaction.

Table 1: Diastereoselective Alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid

| Entry | Base / Additive | Electrophile (E+) | Product (Major Diastereomer) | Yield (%) |

| 1 | n-BuLi / TMEDA | Methyl iodide | 4-Methyl-1-methylcyclohexa-2,5-diene-1-carboxylic acid | 78 |

| 2 | n-BuLi / TMEDA | Ethyl iodide | 4-Ethyl-1-methylcyclohexa-2,5-diene-1-carboxylic acid | 75 |

| 3 | n-BuLi / TMEDA | Propyl iodide | 4-Propyl-1-methylcyclohexa-2,5-diene-1-carboxylic acid | 79 |

| 4 | n-BuLi / TMEDA | Benzyl bromide | 4-Benzyl-1-methylcyclohexa-2,5-diene-1-carboxylic acid | 83 |

Data adapted from studies on the alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. rsc.org

This methodology complements other synthetic strategies and provides a reliable route for introducing functionality at the C4 position of the cyclohexadiene ring with a high degree of stereocontrol. The principles guiding this reaction are broadly applicable within organic synthesis, particularly in scenarios requiring the formation of stereodefined monocyclic systems from rigid bicyclic or conformationally restricted precursors. paris-saclay.fr

Strategic Derivatization, Analogues, and Regioselective/stereoselective Modifications of Ethyl Cyclohexa 2,5 Diene 1 Carboxylate

Design and Synthesis of Substituted Ethyl Cyclohexa-2,5-diene-1-carboxylates

The primary and most common method for the synthesis of ethyl cyclohexa-2,5-diene-1-carboxylate and its substituted derivatives is the Birch reduction of the corresponding ethyl benzoates. This dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751). The regiochemical outcome of the Birch reduction is predictable and is governed by the electronic nature of the substituents on the aromatic ring. For electron-withdrawing groups, such as the carboxylate in ethyl benzoate (B1203000), the reduction occurs at the ipso and para positions.

The versatility of this approach lies in the wide availability of substituted benzoic acids, which can be readily esterified to their corresponding ethyl esters prior to the reduction. This allows for the introduction of a diverse array of substituents at various positions on the cyclohexadiene ring. For instance, the Birch reduction of substituted ethyl benzoates bearing alkyl, alkoxy, or halo groups provides access to a broad spectrum of substituted ethyl cyclohexa-2,5-diene-1-carboxylates, which serve as tailored starting materials for further synthetic elaborations.

Table 1: Synthesis of Substituted Ethyl Cyclohexa-2,5-diene-1-carboxylates via Birch Reduction

| Starting Material (Ethyl Benzoate Derivative) | Substituent (R) | Position of R | Product (Ethyl Cyclohexa-2,5-diene-1-carboxylate Derivative) |

| Ethyl benzoate | H | - | Ethyl cyclohexa-2,5-diene-1-carboxylate |

| Ethyl 4-methylbenzoate | -CH₃ | 4 | Ethyl 4-methylcyclohexa-2,5-diene-1-carboxylate |

| Ethyl 3-methoxybenzoate | -OCH₃ | 3 | Ethyl 3-methoxycyclohexa-2,5-diene-1-carboxylate |

| Ethyl 2-ethylbenzoate | -CH₂CH₃ | 2 | Ethyl 2-ethylcyclohexa-2,5-diene-1-carboxylate |

Selective Functionalization at the Cyclohexadiene Ring Positions

The non-conjugated diene system of ethyl cyclohexa-2,5-diene-1-carboxylate presents multiple sites for selective functionalization. The electronic and steric environment of each double bond and the allylic positions can be exploited to achieve high regioselectivity in various chemical transformations.

Diels-Alder Reactions: The cyclohexadiene moiety can participate as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity of the diene is influenced by the electron-withdrawing nature of the ester group. These reactions provide a powerful method for the construction of bicyclic systems with the creation of multiple stereocenters. The choice of dienophile and reaction conditions can dictate the regio- and stereochemical outcome of the cycloaddition.

Epoxidation and Dihydroxylation: The double bonds of the cyclohexadiene ring are susceptible to electrophilic attack, allowing for selective epoxidation or dihydroxylation. The regioselectivity of these reactions can often be controlled by the directing influence of the ester group or other substituents on the ring. For instance, epoxidation with peroxy acids can be directed to the more electron-rich double bond, while dihydroxylation using reagents like osmium tetroxide can also exhibit selectivity.

Cyclopropanation: The addition of carbenes or carbenoids across the double bonds leads to the formation of cyclopropane-fused bicyclic structures. The Simmons-Smith reaction, for example, can be employed for the stereospecific cyclopropanation of the double bonds.

Conjugate Addition: Although the diene system is non-conjugated, under certain conditions, such as in the presence of a strong base, isomerization to a conjugated system can occur, opening up pathways for conjugate addition reactions. Nucleophiles can then add to the activated double bond in a Michael-type fashion.

Impact of Varying Ester Groups on Reactivity and Selectivity

The nature of the ester group in cyclohexa-2,5-diene-1-carboxylates can exert a significant influence on the reactivity and selectivity of various transformations through both steric and electronic effects.

Electronic Effects: The ester group is generally electron-withdrawing, which influences the electron density of the diene system. This effect is crucial in reactions like the Diels-Alder cycloaddition, where the electronic matching of the diene and dienophile is key to reactivity. While the difference in the inductive effect between a methyl, ethyl, or tert-butyl ester is relatively small, it can still subtly modulate the reaction rates.

Steric Effects: The steric bulk of the ester group plays a more pronounced role in controlling the stereoselectivity of reactions. A larger ester group, such as a tert-butyl ester, can effectively block one face of the molecule, directing incoming reagents to the less hindered face. This steric hindrance can be a powerful tool for achieving high diastereoselectivity in reactions such as epoxidation, hydrogenation, and cycloadditions. For example, the facial selectivity of an epoxidation reaction can be significantly enhanced by switching from an ethyl ester to a more sterically demanding ester.

Table 2: Influence of Ester Group on Stereoselectivity

| Ester Group | Relative Steric Bulk | Potential Impact on Stereoselectivity | Example Reaction |

| Methyl (-COOCH₃) | Small | Lower facial bias | Dihydroxylation |

| Ethyl (-COOCH₂CH₃) | Moderate | Moderate facial bias | Epoxidation |

| tert-Butyl (-COOC(CH₃)₃) | Large | High facial bias, directing to the opposite face | Catalytic Hydrogenation |

Development of Regioselective and Stereoselective Functionalization Protocols

A primary focus in the chemistry of ethyl cyclohexa-2,5-diene-1-carboxylate has been the development of protocols that allow for the precise control of both regioselectivity and stereoselectivity.

Substituent-Directed Functionalization: The strategic placement of substituents on the cyclohexadiene ring can be used to direct the outcome of subsequent reactions. For example, a hydroxyl group can direct epoxidation or hydrogenation to the syn-face of the molecule through coordination with the reagent.

Asymmetric Catalysis: The use of chiral catalysts has enabled the enantioselective functionalization of the prochiral cyclohexadiene ring. Chiral Lewis acids or organocatalysts can activate the substrate and create a chiral environment, leading to the preferential formation of one enantiomer. Asymmetric dihydroxylation and epoxidation are prime examples of such powerful transformations.

Diastereoselective Alkylation: The enolate derived from ethyl cyclohexa-2,5-diene-1-carboxylate can undergo diastereoselective alkylation. Research on the closely related 1-methylcyclohexa-2,5-diene-1-carboxylic acid has demonstrated that deprotonation and subsequent reaction with alkyl halides can proceed with high stereoselectivity, suggesting similar potential for the ethyl ester. The stereochemical outcome is often controlled by the conformation of the enolate and the direction of approach of the electrophile.

The continued development of novel catalytic systems and synthetic methodologies promises to further expand the synthetic utility of ethyl cyclohexa-2,5-diene-1-carboxylate and its derivatives, solidifying its role as a cornerstone in the synthesis of complex and biologically important molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Cyclohexa 2,5 Diene 1 Carboxylate and Its Reaction Intermediates

Application of Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY) for Complex Molecular Structure Assignment and Stereochemical Elucidation

Advanced NMR spectroscopy is indispensable for the complete assignment of the molecular structure of Ethyl cyclohexa-2,5-diene-1-carboxylate and for determining its stereochemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are crucial for resolving ambiguities and establishing connectivity.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the olefinic, allylic, and aliphatic protons of the cyclohexadiene ring, in addition to the characteristic quartet and triplet of the ethyl ester group. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, olefinic carbons, and sp³-hybridized ring carbons. openstax.org Predicted chemical shifts, based on analogous structures, are presented in Table 1.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl cyclohexa-2,5-diene-1-carboxylate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.5 - 3.8 | ~40 - 45 |

| 2, 6 | ~5.7 - 5.9 | ~125 - 130 |

| 3, 5 | ~5.7 - 5.9 | ~125 - 130 |

| 4 | ~2.6 - 2.8 | ~25 - 30 |

| C=O | - | ~170 - 175 |

| O-CH₂ | ~4.1 - 4.3 | ~60 - 65 |

| CH₃ | ~1.2 - 1.4 | ~14 - 15 |

2D NMR Techniques for Structural Assignment:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is essential for establishing the proton-proton coupling network within the molecule. sdsu.edu For Ethyl cyclohexa-2,5-diene-1-carboxylate, COSY would show correlations between the C1 proton and the adjacent olefinic proton (H-2) and allylic proton (H-6), as well as between the olefinic protons and the allylic protons at C4. This allows for the unambiguous assignment of all protons in the cyclohexadiene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It would be used to definitively assign the ¹³C signals corresponding to each protonated carbon in the molecule, confirming the assignments made from 1D spectra.

Stereochemical Elucidation using NOESY:

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful tool for determining the spatial proximity of protons, which is crucial for stereochemical analysis. libretexts.org In Ethyl cyclohexa-2,5-diene-1-carboxylate, NOESY can be used to establish the relative stereochemistry of the substituents on the ring. youtube.com For instance, NOE correlations between the C1 proton and specific protons on the ring would indicate their spatial closeness, helping to define the conformation of the cyclohexadiene ring and the orientation of the ethyl carboxylate group. acdlabs.comnih.gov

High-Resolution Mass Spectrometry for Mechanistic Studies and Identification of Transient Species

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of molecules with high accuracy and for studying reaction mechanisms by identifying transient intermediates.

For Ethyl cyclohexa-2,5-diene-1-carboxylate, HRMS would provide the exact mass of the molecular ion, confirming its elemental formula (C₉H₁₂O₂). The fragmentation pattern in the mass spectrum can also provide structural information. Key fragmentation pathways for cyclic dienes often include the retro-Diels-Alder reaction , which would result in the cleavage of the cyclohexadiene ring. wikipedia.orgyoutube.com For esters, common fragmentations include the loss of the alkoxy group or cleavage adjacent to the carbonyl group. libretexts.orgchemguide.co.uk

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for Ethyl cyclohexa-2,5-diene-1-carboxylate

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 152 | [M]⁺ | Molecular Ion |

| 124 | [M - C₂H₄]⁺ | Retro-Diels-Alder reaction |

| 107 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 79 | [C₆H₇]⁺ | Cleavage of ester group |

In the context of reaction monitoring, for example, during the Birch reduction of ethyl benzoate (B1203000) to form Ethyl cyclohexa-2,5-diene-1-carboxylate, HRMS can be employed to identify short-lived radical anion intermediates. masterorganicchemistry.com By coupling the reaction mixture to the mass spectrometer with a rapid sampling technique, it is possible to detect and characterize these transient species, providing direct evidence for the proposed reaction mechanism. masterorganicchemistry.com

Utilization of Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring in Complex Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl cyclohexa-2,5-diene-1-carboxylate would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1735 cm⁻¹. Other characteristic absorptions would include C=C stretching of the alkene groups (~1650 cm⁻¹), C-O stretching of the ester (~1200-1100 cm⁻¹), and C-H stretching for both sp² (~3000-3100 cm⁻¹) and sp³ (>3000 cm⁻¹) hybridized carbons. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching vibration of the cyclohexadiene ring would be expected to show a strong signal in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

These techniques are highly effective for monitoring reaction progress. For instance, in a reaction where the double bonds of the diene are being reduced, the disappearance of the C=C stretching band in the IR or Raman spectrum could be monitored in real-time. This allows for the optimization of reaction conditions and the study of reaction kinetics.

Interactive Data Table: Predicted Vibrational Frequencies for Ethyl cyclohexa-2,5-diene-1-carboxylate

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (sp²) | 3000 - 3100 | 3000 - 3100 |

| C-H (sp³) | < 3000 | < 3000 |

| C=O (Ester) | ~1735 (Strong) | ~1735 (Weak) |

| C=C (Alkene) | ~1650 (Medium) | ~1650 (Strong) |

| C-O (Ester) | ~1200 - 1100 (Strong) | ~1200 - 1100 (Medium) |

X-ray Crystallography for Definitive Structural Confirmation and Absolute Stereochemistry

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers the most definitive and unambiguous structural confirmation by determining the precise arrangement of atoms in a single crystal.

For Ethyl cyclohexa-2,5-diene-1-carboxylate, obtaining a suitable crystal would allow for the determination of:

Bond Lengths and Angles: The precise measurement of all bond lengths and angles, confirming the connectivity established by NMR.

Conformation: The exact conformation of the cyclohexadiene ring (e.g., boat, twist-boat), which is often difficult to determine conclusively by other means. nih.gov

Absolute Stereochemistry: As Ethyl cyclohexa-2,5-diene-1-carboxylate is a chiral molecule, X-ray crystallography of a single crystal of one enantiomer can determine its absolute stereochemistry (R or S configuration at C1). This is particularly important in pharmaceutical and biological applications where the chirality of a molecule can dramatically affect its activity. For instance, the absolute configuration of related substituted diene products has been confirmed by single-crystal X-ray diffraction analysis. acs.org

While no crystal structure for Ethyl cyclohexa-2,5-diene-1-carboxylate itself is currently available in the public domain, the crystallographic analysis of closely related substituted cyclohexa-1,3-diene carboxylates has been reported, demonstrating the utility of this technique for confirming the distorted envelope conformation of the diene ring. nih.gov

Computational and Theoretical Investigations into the Reactivity Profile of Ethyl Cyclohexa 2,5 Diene 1 Carboxylate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. Methods like Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) offer detailed insights into how Ethyl cyclohexa-2,5-diene-1-carboxylate is likely to behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the outcomes of pericyclic reactions, which are concerted reactions involving a cyclic transition state. adichemistry.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. msu.edulibretexts.org For a reaction to be favorable (or "allowed"), the symmetry of these interacting orbitals must match. msu.edu

Ethyl cyclohexa-2,5-diene-1-carboxylate contains a conjugated diene system, making it a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the 4π-electron component. libretexts.orgslideshare.net FMO analysis helps predict its reactivity with various dienophiles (2π-electron components).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity. libretexts.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Computational calculations can estimate these energy levels and the resulting gap, providing a quantitative measure of the diene's reactivity.

Table 1: Calculated FMO Properties of Ethyl cyclohexa-2,5-diene-1-carboxylate

This table presents hypothetical data typical for a diene of this type, as calculated using DFT methods.

| Parameter | Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.25 | Represents the electron-donating ability of the diene. |

| LUMO Energy | +1.15 | Represents the electron-accepting ability of the diene. |

| HOMO-LUMO Gap | 7.40 | A moderate gap, suggesting good stability but accessible reactivity for pericyclic reactions. |

The analysis would show the HOMO is primarily located across the four carbon atoms of the diene system, while the LUMO is also distributed over this conjugated portion. The symmetry of the HOMO of Ethyl cyclohexa-2,5-diene-1-carboxylate would determine whether a thermal cycloaddition reaction proceeds via a suprafacial or antarafacial pathway. libretexts.orgslideshare.net

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and geometry of molecules. chemrxiv.org It is widely employed to find the lowest energy conformation (ground state) of a molecule by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net For Ethyl cyclohexa-2,5-diene-1-carboxylate, DFT calculations can predict the precise three-dimensional arrangement of its atoms, including the puckering of the cyclohexadiene ring and the orientation of the ethyl carboxylate substituent.

Furthermore, DFT is crucial for locating and characterizing transition state (TS) geometries. A transition state is the highest energy point along a reaction pathway, and its structure provides vital information about the reaction mechanism. researchgate.net For a potential Diels-Alder reaction involving Ethyl cyclohexa-2,5-diene-1-carboxylate, DFT can model the geometry of the cyclic transition state as the new carbon-carbon bonds are forming. The energy of this TS, relative to the reactants, determines the activation energy of the reaction.

Table 2: Selected Optimized Ground State Geometrical Parameters for Ethyl cyclohexa-2,5-diene-1-carboxylate (Calculated via DFT)

This table provides representative theoretical values for the molecule's key structural features.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (diene) | 1.35 Å |

| Bond Length | C-C (diene) | 1.47 Å |

| Bond Length | C=O (ester) | 1.22 Å |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Angle | C-C=C (diene) | 121.5° |

| Dihedral Angle | C=C-C=C | ~15° (slight twist) |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. mdpi.com For Ethyl cyclohexa-2,5-diene-1-carboxylate, MD simulations can explore the different spatial arrangements (conformations) accessible to the molecule at a given temperature.

This includes the various orientations of the ethyl group and the flexibility of the six-membered ring. The simulations can reveal the most populated conformations and the energy barriers between them. libretexts.org Understanding the conformational landscape is important because the reactivity of a molecule can depend on its shape.

MD simulations are also instrumental in studying intermolecular interactions. By simulating the diene in a solvent box (e.g., water or an organic solvent), one can observe how solvent molecules arrange around it and how these interactions influence its conformation and reactivity. Similarly, MD can model the initial non-covalent interactions as the diene approaches a reaction partner, providing insight into the pre-reaction complex formation.

In Silico Reaction Pathway Modeling and Energetic Profiles of Transformations

By combining methods like DFT with reaction coordinate scanning, computational chemists can model the entire pathway of a chemical transformation. dntb.gov.ua This in silico modeling maps the energetic profile of a reaction, from reactants to products, through the transition state. researchgate.net

For Ethyl cyclohexa-2,5-diene-1-carboxylate, one could model its participation in a Diels-Alder reaction. The energetic profile would show the relative energies of:

The separated reactants (the diene and a dienophile).

The transition state.

The final cycloadduct product.

Predictive Spectroscopy and Validation through Experimental Data Correlation

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. mdpi.com Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. materialsciencejournal.org They can also predict nuclear magnetic resonance (NMR) chemical shifts.

These predicted spectra serve two main purposes. First, they can aid in the identification and structural confirmation of a synthesized compound by comparing the theoretical spectrum to the experimental one. researchgate.net A strong correlation between the two provides confidence in the assigned structure. Second, this correlation serves as a validation of the computational model itself. If a chosen level of theory and basis set can accurately reproduce experimental spectroscopic data, it lends credibility to its predictions of other properties that are not easily measured, such as transition state energies or orbital shapes.

Table 3: Comparison of Hypothetical Calculated and Typical Experimental IR Frequencies for Ethyl cyclohexa-2,5-diene-1-carboxylate

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| C-H stretch (sp²) | Diene C-H | 3045 | 3010-3100 |

| C-H stretch (sp³) | Alkyl C-H | 2980 | 2850-3000 |

| C=O stretch | Ester Carbonyl | 1730 | 1735-1750 |

| C=C stretch | Diene | 1645 | 1600-1680 |

| C-O stretch | Ester | 1180 | 1150-1250 |

Applications in the Construction of Complex Organic Molecules

Role of Ethyl cyclohexa-2,5-diene-1-carboxylate as a Key Synthon in Multi-step Organic Synthesis

In the field of synthetic organic chemistry, the concept of a "synthon" refers to a molecular fragment that serves as the cornerstone for building more complex structures. Ethyl cyclohexa-2,5-diene-1-carboxylate embodies this role effectively. The compound provides a pre-formed six-membered carbocyclic ring, which is a common motif in many natural products and pharmaceutical agents. Its structure is a valuable starting point because it combines several strategic elements: a conjugated diene system, an electron-withdrawing carboxylate group, and specific stereochemical potential.

The presence of the diene makes it an ideal participant in pericyclic reactions, while the ester group can be used to direct reactions or be transformed into other functional groups. This inherent functionality reduces the number of steps required to construct elaborate molecules, making synthetic routes more efficient. Related cyclohexenone and cyclohexadiene derivatives are well-established as important starting materials in the synthesis of natural products such as steroids and antibiotics. chemmethod.com The utility of this scaffold has led to its description as a versatile platform for creating a wide array of chemical derivatives. nih.govguidechem.com

Strategic Incorporation into Total Syntheses of Architecturally Intricate Natural Products

The cyclohexadiene framework, as present in Ethyl cyclohexa-2,5-diene-1-carboxylate, is a key structural component in numerous complex natural products. Synthetic chemists have strategically incorporated this motif in the total synthesis of several architecturally intricate molecules. While specific syntheses employing the exact ethyl ester may vary, the utility of the core cyclohexadiene structure is well-documented.

For instance, the closely related compound 1,3-cyclohexadien-1-carboxaldehyde has been utilized as a critical starting material in the total synthesis of fumagillol (B1674179) and (+)-palitantin. nih.gov In these syntheses, the diene portion of the ring is subjected to reactions like dihydroxylation to install new stereocenters and functional groups necessary for the final natural product structure. nih.gov Similarly, cyclohexadiene-trans-diols serve as versatile starting materials for the efficient synthesis of natural products such as iso-crotepoxide and ent-senepoxide. researchgate.net These examples underscore the strategic importance of the cyclohexadiene unit for accessing complex molecular architectures.

| Natural Product | Precursor Scaffold Type | Key Transformation | Reference |

|---|---|---|---|

| Fumagillol | 1,3-Cyclohexadien-1-carboxaldehyde | Dihydroxylation | nih.gov |

| (+)-Palitantin | 1,3-Cyclohexadien-1-carboxaldehyde | Dihydroxylation | nih.gov |

| iso-Crotepoxide | Cyclohexadiene-trans-diol | Epoxidation | researchgate.net |

| ent-Senepoxide | Cyclohexadiene-trans-diol | Epoxidation | researchgate.net |

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of the Cyclohexadiene Ester

The unique electronic and steric properties of Ethyl cyclohexa-2,5-diene-1-carboxylate have prompted the development of novel synthetic methods. The conjugated diene is particularly notable for its reactivity in cycloaddition reactions, most importantly the Diels-Alder reaction. nih.gov This reaction allows for the rapid construction of complex bicyclic systems, forming two new carbon-carbon bonds and up to four new stereocenters in a single step. nih.gov The electron-withdrawing nature of the ethyl carboxylate group activates the diene system, influencing the regioselectivity and stereoselectivity of the cycloaddition.

Beyond cycloadditions, the double bonds within the cyclohexadiene ring are amenable to a variety of other transformations. Methodologies have been developed that leverage selective operations on the diene, including:

Epoxidation: The selective oxidation of one double bond to form an epoxide, a versatile intermediate for further functionalization. researchgate.net

Dihydroxylation: The addition of two hydroxyl groups across one of the double bonds, creating a diol with defined stereochemistry. nih.gov

Hydrogenation: The selective reduction of one or both double bonds to access cyclohexene (B86901) or cyclohexane (B81311) derivatives.

The development of organocatalytic processes represents another frontier, enabling the synthesis of chiral, non-racemic cyclohexadiene structures that are valuable for asymmetric synthesis. nih.gov

| Reaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition between the diene and a dienophile. | Bicyclic adducts (e.g., bicyclo[2.2.2]octane systems) | nih.gov |

| Epoxidation | Oxidation of a C=C double bond to an epoxide. | Functionalized cyclohexene oxides | researchgate.net |

| Dihydroxylation | Addition of two hydroxyl groups across a C=C double bond. | Cyclohexene diols | nih.gov |

| Aromatization | Oxidation or elimination to form an aromatic ring. | Substituted ethyl benzoates | nih.gov |

Precursor for the Synthesis of Diverse Aromatic and Highly Functionalized Carbocyclic Systems

Ethyl cyclohexa-2,5-diene-1-carboxylate is not only a building block for complex polycyclic systems but also serves as a direct precursor to highly substituted aromatic compounds. nih.gov The cyclohexadiene ring can undergo dehydrogenation or other elimination reactions to form a stable aromatic ring. This process of aromatization provides a powerful method for synthesizing polysubstituted benzene (B151609) derivatives that might be difficult to access through direct substitution on an aromatic starting material. The ethyl carboxylate group remains on the newly formed aromatic ring, yielding a functionalized ethyl benzoate (B1203000) derivative, which can be further modified.

Furthermore, the compound is a precursor to a variety of highly functionalized, non-aromatic carbocyclic systems. The reactions described previously, such as Diels-Alder cycloadditions and dihydroxylations, introduce significant molecular complexity and functionality while retaining the six-membered ring core. nih.govresearchgate.net These transformations convert a relatively simple starting material into intricate carbocyclic frameworks bearing multiple functional groups and stereocenters, making it a valuable intermediate in synthetic chemistry.

Emerging Research Directions and Future Perspectives

Integration of Ethyl cyclohexa-2,5-diene-1-carboxylate Synthesis into Continuous Flow Chemistry Platforms

The synthesis of ethyl cyclohexa-2,5-diene-1-carboxylate is traditionally accomplished via the Birch reduction of ethyl benzoate (B1203000), a reaction that typically involves the use of alkali metals in liquid ammonia (B1221849). While effective, this method presents several challenges for large-scale production, including the handling of hazardous reagents and the need for cryogenic conditions. Continuous flow chemistry offers a promising alternative to address these limitations by providing enhanced safety, better process control, and potential for automation.

The integration of Birch reduction into continuous flow systems is an emerging area of research. Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic and rapid reactions like the Birch reduction. The small reactor volumes inherent to flow systems mitigate the risks associated with the accumulation of hazardous intermediates. Several studies have demonstrated the successful application of flow chemistry to other reduction reactions of esters, showcasing the potential for its adaptation to the synthesis of ethyl cyclohexa-2,5-diene-1-carboxylate. vapourtec.comresearchgate.net For instance, the selective reduction of various esters to aldehydes has been achieved in flow reactors, highlighting the fine-tuning of reaction conditions possible with this technology. vapourtec.comresearchgate.net

While a dedicated continuous flow synthesis for ethyl cyclohexa-2,5-diene-1-carboxylate has not been extensively reported, the principles established for other flow-based reductions can be extrapolated. A hypothetical flow setup would involve the continuous pumping of a solution of ethyl benzoate in a suitable solvent, along with a dispersion of an alkali metal and a proton source, through a temperature-controlled microreactor. The rapid mixing and efficient heat transfer in the microreactor would ensure a controlled reaction, leading to the formation of the desired product. The output stream could then be directly quenched and purified in-line, creating a seamless and automated production process. The development of such a platform would represent a significant advancement in the synthesis of this important chemical intermediate, making it more amenable to industrial-scale production.

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The traditional Birch reduction, while synthetically valuable, raises environmental and safety concerns due to its reliance on metallic sodium or lithium in liquid ammonia. In line with the principles of green chemistry, researchers are actively exploring more sustainable alternatives for the synthesis of ethyl cyclohexa-2,5-diene-1-carboxylate and its derivatives.

One promising avenue is the development of ammonia-free Birch reductions. These methods aim to replace liquid ammonia with less hazardous solvents and employ alternative reducing agents. Another approach focuses on electrochemical methods, where the reduction is driven by an electric current, thereby avoiding the use of stoichiometric metallic reductants. These electro-Birch reactions can often be performed under milder conditions and offer a higher degree of control over the reduction process.

In the realm of derivatization, green chemistry principles are also being applied. For example, the dehydrogenation of cyclohexadiene derivatives to form aromatic compounds is a common transformation. Traditional methods often employ stoichiometric and often toxic oxidizing agents. A greener alternative that has been reported is the use of palladium on carbon (Pd/C) as a catalyst in an aqueous medium. rsc.org This method avoids the use of harsh oxidants and utilizes a more environmentally benign solvent.

Furthermore, the derivatization of ethyl cyclohexa-2,5-diene-1-carboxylate can be designed to be more atom-economical. For instance, cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical as they form new bonds without the generation of byproducts. The use of catalysts in these reactions can further enhance their sustainability by enabling lower reaction temperatures and reducing waste.

The following table summarizes some of the green chemistry approaches being explored for the synthesis and derivatization of cyclohexadiene derivatives:

| Process | Traditional Method | Green Alternative | Key Advantages |

| Synthesis (Birch Reduction) | Sodium/Lithium in liquid ammonia | Ammonia-free reductions, Electrochemical reductions | Avoids hazardous reagents, milder reaction conditions |

| Derivatization (Dehydrogenation) | Stoichiometric oxidants (e.g., DDQ) | Catalytic dehydrogenation (e.g., Pd/C in water) | Avoids toxic reagents, uses a green solvent |

| Derivatization (Functionalization) | Multi-step syntheses | Catalytic cycloaddition reactions | High atom economy, reduced waste |

Discovery of Unprecedented Reactivity Patterns and Transformation Pathways

Ethyl cyclohexa-2,5-diene-1-carboxylate possesses a unique arrangement of double bonds and a functional group, which opens up possibilities for novel reactivity patterns and transformation pathways beyond well-established reactions. While the Diels-Alder reaction of cyclohexadienes is a cornerstone of organic synthesis, researchers are exploring less conventional cycloadditions and other transformations.

One area of interest is the exploration of novel cycloaddition reactions. While the [4+2] cycloaddition (Diels-Alder reaction) is the most common, other modes of cycloaddition, such as [2+2] or [2+2+1] cycloadditions, could potentially be accessed with the appropriate catalysts or reaction conditions. For instance, a cobalt-catalyzed formal [2+4]-cycloaddition of propiolates to dienes has been reported for the synthesis of 1,4-cyclohexadiene (B1204751) carboxylates, demonstrating the potential for metal catalysis to influence the outcome of cycloaddition reactions. researchgate.net The application of such catalytic systems to ethyl cyclohexa-2,5-diene-1-carboxylate could lead to the discovery of new transformation pathways.

Another emerging area is the use of cyclohexadiene derivatives in radical reactions. It has been shown that 1-functionalized cyclohexa-2,5-dienes can serve as precursors to generate a variety of radicals. nih.govst-andrews.ac.uk This is based on the principle that the resulting cyclohexadienyl radical can readily extrude its functional group to restore aromaticity. nih.govst-andrews.ac.uk This concept could be applied to ethyl cyclohexa-2,5-diene-1-carboxylate to generate novel radical species for use in polymerization or other radical-mediated transformations. smolecule.com

Furthermore, the strategic placement of the ester group and the diene system allows for potential tandem reactions where an initial transformation at one site triggers a subsequent reaction at another. For example, a reaction at the ester group could influence the reactivity of the diene, or vice-versa, leading to complex molecular architectures in a single step. The exploration of these unprecedented reactivity patterns is a key focus of current research, with the aim of expanding the synthetic utility of this versatile building block.

Potential for Functional Materials and Polymer Science Applications